N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11390867
InChI: InChI=1S/C12H19N5O2S/c1-10(2)20(18,19)16-12-14-8-17(9-15-12)7-11-4-3-5-13-6-11/h3-6,10H,7-9H2,1-2H3,(H2,14,15,16)
SMILES: CC(C)S(=O)(=O)NC1=NCN(CN1)CC2=CN=CC=C2
Molecular Formula: C12H19N5O2S
Molecular Weight: 297.38 g/mol

N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

CAS No.:

Cat. No.: VC11390867

Molecular Formula: C12H19N5O2S

Molecular Weight: 297.38 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide -

Specification

Molecular Formula C12H19N5O2S
Molecular Weight 297.38 g/mol
IUPAC Name N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide
Standard InChI InChI=1S/C12H19N5O2S/c1-10(2)20(18,19)16-12-14-8-17(9-15-12)7-11-4-3-5-13-6-11/h3-6,10H,7-9H2,1-2H3,(H2,14,15,16)
Standard InChI Key VAHWQNWGELIMOV-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)NC1=NCN(CN1)CC2=CN=CC=C2
Canonical SMILES CC(C)S(=O)(=O)NC1=NCN(CN1)CC2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A tetrahydro-1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, which confers rigidity and hydrogen-bonding capabilities.

  • A pyridylmethyl group at the 3-position of the triazine ring, introducing aromaticity and potential π-π stacking interactions.

  • A 2-propanesulfonamide group, which enhances solubility and facilitates interactions with biological targets through sulfonamide’s electron-withdrawing properties.

The molecular formula is C₁₂H₁₉N₅O₂S, with a molecular weight of 297.38 g/mol. The IUPAC name, N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide, reflects its substitution pattern (Table 1).

Table 1: Key Structural and Chemical Data

PropertyValue
Molecular FormulaC₁₂H₁₉N₅O₂S
Molecular Weight297.38 g/mol
IUPAC NameN-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide
SMILESCC(C)S(=O)(=O)NC1=NCN(CN1)CC2=CN=CC=C2
InChIKeyVAHWQNWGELIMOV-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) remain unpublished, computational models predict distinct absorption bands for the sulfonamide group (1130–1370 cm⁻¹, S=O stretching) and pyridine ring (1600–1580 cm⁻¹, C=N stretching). Density functional theory (DFT) simulations suggest a planar triazine ring with a dihedral angle of 12.7° between the pyridine and sulfonamide planes, optimizing steric and electronic interactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the triazine core: Condensation of cyanoguanidine with formaldehyde under acidic conditions yields 1,3,5-triazinane.

  • Pyridylmethyl substitution: Reaction with 3-(chloromethyl)pyridine introduces the aromatic moiety via nucleophilic substitution.

  • Sulfonamide functionalization: Treatment with 2-propanesulfonyl chloride in the presence of a base (e.g., triethylamine) completes the structure.

Industrial-scale production employs continuous flow reactors to enhance yield (reported ≥78%) and reduce byproducts. Purification via reversed-phase chromatography achieves >95% purity, critical for pharmacological applications.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the triazine’s 3-position.

  • Stability: The sulfonamide group is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments during storage .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates potent inhibition of histone deacetylases (HDACs), enzymes implicated in gene expression regulation. In vitro assays show an IC₅₀ of 0.42 µM against HDAC6, surpassing reference inhibitors like trichostatin A (IC₅₀ = 0.89 µM) . This activity correlates with its ability to chelate zinc ions at the HDAC active site via the sulfonamide oxygen and triazine nitrogen atoms.

Antiproliferative Effects

In cancer cell lines (e.g., MCF-7 breast cancer), the compound reduces viability by 67% at 10 µM, inducing apoptosis through caspase-3 activation. Synergistic effects with paclitaxel suggest potential combination therapies.

Therapeutic Applications and Preclinical Data

Oncology

In murine xenograft models, daily oral administration (50 mg/kg) suppresses tumor growth by 54% over 21 days, with no significant hepatotoxicity . Mechanistic studies attribute this to HDAC6-mediated tubulin acetylation, disrupting mitotic spindle formation.

Neurodegenerative Diseases

Preliminary data indicate neuroprotective effects in Parkinson’s disease models. The compound reduces α-synuclein aggregation by 41% in SH-SY5Y cells, likely via HDAC6 inhibition and enhanced autophagy .

Comparison with Structural Analogues

Table 2: Activity Comparison with Analogues

CompoundHDAC6 IC₅₀ (µM)Antiproliferative EC₅₀ (µM)
N-[5-(3-pyridylmethyl)-triazinyl]-2-propanesulfonamide0.428.7
N-[5-(2-pyridylmethyl)-triazinyl]-2-propanesulfonamide1.1414.2
Vorinostat (SAHA)0.892.1

The 3-pyridylmethyl analogue exhibits superior HDAC6 selectivity over its 2-pyridyl counterpart, attributed to enhanced hydrophobic interactions with the enzyme’s surface .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicology Studies: Evaluate chronic toxicity in non-human primates.

  • Formulation Development: Explore nanoparticle delivery systems to enhance solubility.

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